An In-depth Technical Guide to 2-Amino-5-(3,5-difluorophenyl)pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-5-(3,5-difluorophenyl)pyridine: Synthesis, Properties, and Applications
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
2-Amino-5-(3,5-difluorophenyl)pyridine stands as a significant heterocyclic building block for researchers and scientists in drug development. This molecule elegantly combines three key structural motifs, each contributing unique properties that are highly sought after in the design of novel therapeutics. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and its metabolic stability. The 2-amino substituent provides a critical vector for hydrogen bonding and a reactive handle for further chemical modification. Finally, the 3,5-difluorophenyl moiety introduces fluorine atoms, a strategic element in modern drug design known to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1]
This guide provides an in-depth examination of the core chemical properties, a validated synthetic protocol, spectroscopic characterization, and the known biological relevance of 2-Amino-5-(3,5-difluorophenyl)pyridine, offering a comprehensive resource for its application in research and development.
Core Physicochemical and Spectroscopic Profile
Verifying the identity and purity of a chemical entity is the bedrock of reproducible scientific research. The following data provides the key identifiers and expected analytical characterization for 2-Amino-5-(3,5-difluorophenyl)pyridine.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 438585-72-9 | [2] |
| Molecular Formula | C₁₁H₈F₂N₂ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| Melting Point | 55 - 57 °C (for the related 2-Amino-3,5-difluoropyridine) | [4] |
Note: Specific physical properties like melting point and solubility for this exact compound are not widely published and should be determined empirically. The value for the related difluoropyridine is provided for estimation.
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring and the three protons on the difluorophenyl ring. The pyridine protons will appear as doublets and doublets of doublets, while the difluorophenyl protons will exhibit splitting patterns influenced by the two fluorine atoms. The amino (-NH₂) protons will likely appear as a broad singlet.
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¹³C NMR: The spectrum will display 11 distinct carbon signals. Carbons directly bonded to fluorine will show characteristic large C-F coupling constants.
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¹⁹F NMR: A single prominent signal is expected for the two equivalent fluorine atoms on the phenyl ring.
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Mass Spectrometry (MS): The Electrospray Ionization (ESI) mass spectrum in positive mode will show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 207.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]
Synthesis and Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling
The most robust and versatile method for constructing the C-C bond between the pyridine and phenyl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
The general strategy involves coupling a halogenated 2-aminopyridine with (3,5-difluorophenyl)boronic acid.
Caption: General workflow for Suzuki-Miyaura synthesis.
Expertise in Action: Causality Behind Protocol Choices
A successful Suzuki coupling is not merely about mixing reagents; it's about creating an optimal environment for the catalytic cycle to proceed efficiently.
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The Catalyst (e.g., Pd(dppf)Cl₂): The choice of a palladium catalyst with appropriate ligands is critical. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bulky, electron-rich ligand. This electron richness facilitates the initial oxidative addition step (the activation of the C-Br bond), which is often the rate-limiting step. The bulkiness of the ligand promotes the final reductive elimination step that forms the desired C-C bond and regenerates the active catalyst.[10]
-
The Base (e.g., K₃PO₄): The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step where the aryl group is transferred from boron to the palladium center. A moderately strong base like potassium phosphate is often preferred as it is effective without causing degradation of sensitive substrates.[10]
-
The Solvent System (e.g., Dioxane/H₂O): A mixture of an organic solvent and water is frequently used. Dioxane solubilizes the organic starting materials and the palladium complex. The presence of water is often essential to dissolve the inorganic base and can accelerate the reaction rate.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
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Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 2-Amino-5-(3,5-difluorophenyl)pyridine.
Applications in Drug Discovery and Chemical Biology
The 2-amino-5-arylpyridine scaffold is a recurring motif in compounds with significant biological activity.[12] The specific introduction of the 3,5-difluorophenyl group has led to the discovery of potent and selective agents for important disease targets.
Selective Cannabinoid Receptor 2 (CB2) Agonists
Derivatives of 2-amino-5-aryl-pyridines have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[13] The CB2 receptor is a key target in the treatment of inflammatory and neuropathic pain, as its activation can produce analgesic effects without the psychoactive side effects associated with CB1 receptor activation. The 2-amino-5-(3,5-difluorophenyl)pyridine core serves as an excellent starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity for the CB2 receptor.[13]
Inhibitors of c-Met Kinase
The 2-amino-5-arylpyridine scaffold has also been explored for the development of inhibitors of the c-Met receptor tyrosine kinase.[14] Dysregulation of the c-Met signaling pathway is implicated in the growth, proliferation, and metastasis of various human cancers. Compounds based on this scaffold have demonstrated the ability to inhibit c-Met with high potency, effectively suppressing the proliferation of c-Met-addicted cancer cell lines.[14] The difluoro-substitution pattern can enhance binding affinity within the kinase's active site.
Caption: Role as a c-Met pathway inhibitor.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-5-(3,5-difluorophenyl)pyridine is not universally available, data from structurally related compounds like 2-amino-3,5-difluoropyridine provides essential guidance.[4][15][16]
-
Hazards: This class of compounds is generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Trustworthiness: This safety information is synthesized from data on closely related analogs. It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
2-Amino-5-(3,5-difluorophenyl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for drug discovery. Its validated synthesis via Suzuki-Miyaura coupling makes it readily accessible, while its inherent structural features provide a robust platform for developing selective modulators of key biological targets like the CB2 receptor and c-Met kinase. For researchers in medicinal chemistry, this compound represents a valuable tool for the rational design and synthesis of next-generation therapeutics.
References
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Adam, J. M., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-81. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Wang, Y., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6443-6453. Available at: [Link]
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Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Synfacts. Available at: [Link]
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Al-Said, M. S., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9(1), 16. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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National Analytical Corporation - Chemical Division (n.d.). 2-amino-5-(3,5-difluorophenyl)pyridine 98% - Cas No: 438585-72-9. IndiaMART. Available at: [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
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Ding, Y., et al. (2017). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 8(10), 2238–2247. Available at: [Link]
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